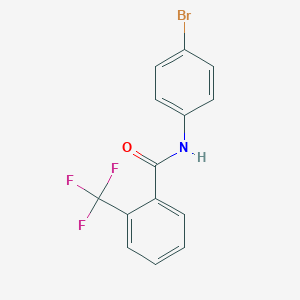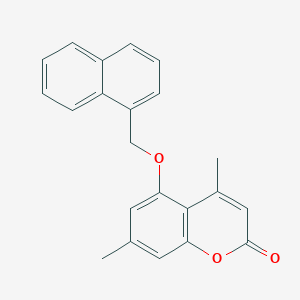
N-(2-methoxy-5-nitrophenyl)-3-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-nitrophenyl)-3-oxobutanamide, commonly referred to as MNBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNBA is a synthetic compound that belongs to the class of nitroaromatic compounds. It has a molecular formula of C11H12N2O5 and a molecular weight of 252.22 g/mol.
Mécanisme D'action
The mechanism of action of MNBA is not fully understood, but it is believed to involve the inhibition of key enzymes involved in the growth and replication of microorganisms. MNBA has been found to inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, which are essential for the survival of many bacteria and fungi.
Biochemical and Physiological Effects
MNBA has been found to have a range of biochemical and physiological effects. In animal studies, MNBA has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain-relieving drugs. MNBA has also been found to have a neuroprotective effect, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of MNBA is that it is a relatively stable compound that can be easily synthesized in large quantities. This makes it an attractive compound for use in laboratory experiments. However, one of the limitations of MNBA is that it has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.
Orientations Futures
There are many potential future directions for research involving MNBA. One area of research could be in the development of new antibiotics and antifungal drugs. MNBA has been found to exhibit significant antimicrobial and antifungal properties, making it a potential candidate for the development of new drugs to combat antibiotic-resistant bacteria and fungi.
Another area of research could be in the development of new pain-relieving drugs. MNBA has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain-relieving drugs with fewer side effects than current treatments.
Finally, MNBA's neuroprotective effect could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the potential of MNBA in this area.
Conclusion
MNBA is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MNBA has been found to exhibit significant antimicrobial and antifungal properties, anti-inflammatory and analgesic properties, and a neuroprotective effect. While further research is needed to fully understand the potential of MNBA, it is clear that it has many potential applications in scientific research.
Méthodes De Synthèse
MNBA can be synthesized through a multistep process that involves the reaction of 2-methoxy-5-nitrobenzene with ethyl acetoacetate in the presence of a base. The resulting intermediate is then treated with acid to produce the final product, MNBA. The synthesis of MNBA is a relatively simple and cost-effective process, making it an attractive compound for research purposes.
Applications De Recherche Scientifique
MNBA has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research has been in the development of new drugs. MNBA has been found to exhibit significant antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal drugs.
Propriétés
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-3-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-7(14)5-11(15)12-9-6-8(13(16)17)3-4-10(9)18-2/h3-4,6H,5H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYDCBSYHLMSBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-nitrophenyl)-3-oxobutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-benzyl-1-[3-(3-chlorophenyl)acryloyl]piperidine](/img/structure/B5764831.png)


![6-methyl-2-(trifluoromethyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B5764850.png)

![1-[(4-chlorophenyl)sulfonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline](/img/structure/B5764858.png)

![2-fluoro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5764868.png)
![{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5764888.png)
![7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5764907.png)


![methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate](/img/structure/B5764935.png)